3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
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Overview
Description
3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C12H19NO4 This compound features a cyclobutane ring substituted with a carboxylic acid group, a methylene group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene under UV light or using a photochemical reactor.
Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene-substituted cyclobutane.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclobutane ring using carbon dioxide in the presence of a base.
Protection of the Amino Group: The tert-butyl carbamate group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors for the cycloaddition and Wittig reactions to increase efficiency and yield. The use of automated systems for the protection and deprotection steps would also be common to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted carbamates or amides.
Scientific Research Applications
3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release an active drug.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid depends on its application. In medicinal chemistry, it may act as a prodrug, where the tert-butyl carbamate group is cleaved enzymatically to release the active drug. The cyclobutane ring can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the methylene and tert-butyl carbamate groups, making it less versatile in synthetic applications.
3-Methylcyclobutane-1-carboxylic acid: Similar structure but without the tert-butyl carbamate group, leading to different reactivity and applications.
N-Boc-cyclobutane-1-carboxylic acid:
Uniqueness
3-Methylidene-1-[(2-m
Properties
IUPAC Name |
3-methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-5-11(6-7,8(13)14)12-9(15)16-10(2,3)4/h1,5-6H2,2-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUJQBVBGCZLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=C)C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313996-58-6 |
Source
|
Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-methylidenecyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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